4-Methylthiobutyl isocyanate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

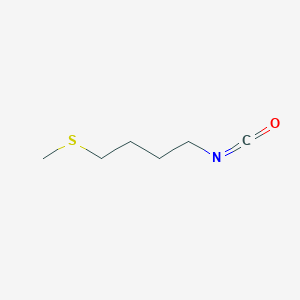

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-isocyanato-4-methylsulfanylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NOS/c1-9-5-3-2-4-7-6-8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFBZOLSXMBHIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Biogenesis

4-Methylthiobutyl isothiocyanate is a naturally occurring isothiocyanate that is not found pre-formed in plants. Instead, it is produced from the enzymatic hydrolysis of its precursor, a glucosinolate known as glucoerucin (B1204559). mdpi.comresearchgate.netplos.org Glucoerucin is predominantly found in cruciferous vegetables of the Brassicaceae family, including rocket salad (Eruca sativa), broccoli (Brassica oleracea var. italica), cauliflower (Brassica oleracea var. botrytis), pak choy, and Chinese cabbage. mdpi.comresearchgate.net

The biosynthesis of glucosinolates like glucoerucin is a multi-step process that originates from amino acids. nih.govcabidigitallibrary.org For aliphatic glucosinolates such as glucoerucin, the precursor amino acid is methionine. cabidigitallibrary.orgnih.gov The biosynthesis pathway involves three primary stages:

Chain Elongation : The side chain of methionine is elongated through the insertion of methylene (B1212753) groups. revista-agroproductividad.org This process begins with a deamination reaction to form an α-keto acid, which then condenses with acetyl-CoA, a reaction catalyzed by methylthioalkylmalate (MAM) synthases. cabidigitallibrary.orgoup.com This cycle can be repeated to produce precursors with varying chain lengths. nih.gov Glucoerucin has a four-carbon side chain, indicating it has undergone two rounds of elongation. nih.gov

Core Structure Formation : The elongated amino acid is converted into the core glucosinolate structure. This involves the formation of an aldoxime, catalyzed by cytochrome P450 enzymes from the CYP79 family. nih.gov

Secondary Modification : The core structure can undergo further modifications to create the diverse range of glucosinolates found in nature. revista-agroproductividad.org

Glucosinolates and the enzyme that hydrolyzes them, myrosinase, are stored in separate compartments within the plant cell. cabidigitallibrary.org Only when the plant tissue is damaged, for instance by chewing or cutting, do they come into contact, initiating the hydrolysis process that releases 4-methylthiobutyl isothiocyanate. mdpi.comoup.com

Factors Influencing Hydrolysis Product Conformation and Yield

The enzymatic hydrolysis of glucosinolates by myrosinase is a critical step that dictates the type and amount of the final product. mdpi.com The process yields an unstable intermediate aglycone, which can then rearrange to form an isothiocyanate, a nitrile, or other compounds. mdpi.comwikipedia.orgnih.gov The conformation of this final product is heavily influenced by several factors, including pH, the presence of enzyme cofactors, and metallic ion concentrations. mdpi.comnih.govresearchgate.net

| Factor | Condition | Predominant Product | Mechanism/Effect |

| pH | Neutral (≈7) | Isothiocyanate (e.g., Erucin) | Spontaneous rearrangement of the aglycone to the isothiocyanate is favored. creative-enzymes.com |

| Acidic (<5) | Nitrile (e.g., Erucin-nitrile) | Under acidic conditions, the formation of nitriles is more advantageous. mdpi.comcreative-enzymes.comnih.gov | |

| Enzyme Cofactors | Ascorbic Acid (Vitamin C) | Isothiocyanate | Acts as a base catalyst and is a known cofactor for myrosinase, increasing its activity and the rate of hydrolysis. wikipedia.orgfrontiersin.orgpdbj.org |

| Epithiospecifier Protein (ESP) | Nitrile / Epithionitrile | A non-catalytic cofactor that directs the hydrolysis pathway away from isothiocyanate formation and towards nitriles. mdpi.comfrontiersin.orggoogle.com | |

| Metallic Ions | Ferrous Ions (Fe²⁺) | Nitrile | The presence of Fe²⁺ ions strongly favors the formation of nitriles over isothiocyanates. mdpi.comnih.govresearchgate.netfrontiersin.org |

At a neutral pH, the primary product of glucoerucin (B1204559) hydrolysis is 4-methylthiobutyl isothiocyanate (erucin). creative-enzymes.com However, under acidic conditions, such as those found in the stomach, or in the presence of specific protein cofactors or ferrous ions, the reaction can be shifted to produce the corresponding nitrile (5-methylthiovaleronitrile or erucin-nitrile). mdpi.comnih.govfrontiersin.org The epithiospecifier protein (ESP) is a notable cofactor that actively promotes the formation of nitriles and epithionitriles at the expense of isothiocyanates. mdpi.comfrontiersin.orgresearchgate.net Conversely, ascorbic acid is a known activator of myrosinase, enhancing the formation of isothiocyanates. wikipedia.orgpdbj.org

Metabolic Interconversion and Relationship with Other Isothiocyanates in Biological Systems

Classical Synthetic Methodologies for 4-Methylthiobutyl Isocyanate

Traditional methods for synthesizing isocyanates, including this compound, have long relied on well-established reactions involving phosgene (B1210022) or rearrangement pathways.

The most direct and industrially prevalent method for synthesizing isocyanates is the reaction of a primary amine with phosgene (COCl₂) or a phosgene equivalent like diphosgene or triphosgene. acs.orghi.isorgsyn.org This process, known as phosgenation, involves the reaction of the corresponding primary amine, 4-methylthiobutylamine, with phosgene. gatech.edu The reaction typically proceeds in an inert solvent, and the high toxicity of phosgene necessitates strict safety measures. vulcanchem.com A common procedure involves treating the amine or its hydrochloride salt with a phosgene source, often in a biphasic system with a base like sodium bicarbonate to neutralize the generated HCl. orgsyn.org For aliphatic amines, reagents like trichloromethyl chloroformate (diphosgene) in the presence of a non-nucleophilic base have been shown to produce isocyanates in good yields. hi.is

An alternative, though less direct, classical route involves the decomposition of dithiocarbamates. nih.govcbijournal.com In this method, the primary amine is first reacted with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate (B8719985) salt. nih.govorganic-chemistry.org This intermediate is then decomposed to the isothiocyanate using various reagents. nih.govresearchgate.net It is important to note that this method primarily yields isothiocyanates (R-NCS), not isocyanates (R-NCO). nih.govcbijournal.comresearchgate.net While some decomposition methods of dithiocarbamate derivatives might lead to isocyanates as by-products, it is not a primary synthetic route for this class of compounds. cbijournal.comwho.int

Table 1: Comparison of Classical Amine-to-Isocyanate Conversion Methods

| Method | Reagents | Key Features | Primary Product |

|---|---|---|---|

| Phosgenation | 4-Methylthiobutylamine, Phosgene (or equivalents like Triphosgene) | Direct, high-yield, widely used industrially. Requires handling of highly toxic phosgene. acs.orgvulcanchem.com | This compound |

| Dithiocarbamate Decomposition | 4-Methylthiobutylamine, Carbon Disulfide, Decomposing Agent (e.g., Tosyl Chloride) | Primarily used for isothiocyanate synthesis. nih.govorganic-chemistry.org | 4-Methylthiobutyl isothiocyanate |

Rearrangement reactions provide a classic alternative to phosgenation for the synthesis of isocyanates from carboxylic acid derivatives. masterorganicchemistry.comorganicchemistrytutor.com These reactions all proceed through a common isocyanate intermediate, which can then be used to form various products. masterorganicchemistry.comnih.govchemistrysteps.com

Curtius Rearrangement : This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to form an isocyanate and nitrogen gas. testbook.comwikipedia.org The acyl azide is typically prepared from a carboxylic acid derivative, such as an acyl chloride or ester. The resulting isocyanate can be isolated or reacted in situ with nucleophiles. masterorganicchemistry.comnih.gov This method is known for its mild conditions and tolerance of a wide range of functional groups. nih.govwikipedia.org Recent developments have focused on one-pot procedures using catalysts like DMAP to facilitate the rearrangement under even milder conditions. acs.orgorganic-chemistry.org

Hofmann Rearrangement : In the Hofmann rearrangement, a primary amide is treated with bromine and a strong base (like NaOH) to yield a primary amine with one less carbon atom, proceeding through an isocyanate intermediate. organicchemistrytutor.comchemistrysteps.comwikipedia.org The isocyanate is formed by the migration of the alkyl group from the carbonyl carbon to the nitrogen atom. wikipedia.orgjove.com While the final product is typically an amine after hydrolysis, the intermediate isocyanate can be trapped by other nucleophiles, such as alcohols, to form carbamates. wikipedia.org

Lossen Rearrangement : The Lossen rearrangement converts a hydroxamic acid or its derivatives (typically O-acyl derivatives) into an isocyanate. wikipedia.orgresearchgate.netchemistry-reaction.com The reaction is usually initiated by a base, which deprotonates the hydroxamic acid derivative, leading to a rearrangement that expels a carboxylate anion and forms the isocyanate. wikipedia.orgchemistry-reaction.com This method is less common than the Curtius or Hofmann rearrangements but offers another phosgene-free route to isocyanates. researchgate.netcarleton.ca

These rearrangement reactions are particularly valuable in laboratory settings for synthesizing complex molecules where the use of phosgene might be undesirable.

Advanced and Sustainable Synthetic Strategies

In response to the significant environmental and health concerns associated with traditional isocyanate synthesis, particularly the use of phosgene, research has focused on developing advanced and more sustainable methods. rsc.orgpatsnap.com

Modern synthetic chemistry has introduced new tools to improve the efficiency and conditions of isocyanate synthesis. Metal-catalyzed reactions, for example, are being explored to facilitate the carbonylation of nitro compounds or amines as a phosgene-free route, although specific applications to this compound are not widely documented. acs.org

Microwave-assisted synthesis has emerged as a powerful technique for accelerating chemical reactions. anton-paar.comresearchgate.net By directly heating the reaction mixture, microwave irradiation can dramatically reduce reaction times from hours or days to mere minutes and often leads to cleaner reactions with higher yields. anton-paar.comumt.edu.my This technique has been successfully applied to various reactions, including the synthesis of heterocycles and the Lossen rearrangement. researchgate.netrsc.org For instance, microwave activation has been used in Smiles rearrangements leading to diamines (isocyanate precursors) and in cycloisomerization reactions. researchgate.netrsc.org The application of microwave heating could potentially streamline the synthesis of this compound and its derivatives, offering a more efficient process. anton-paar.comumt.edu.my

The development of phosgene-free synthetic routes is a major goal in green chemistry. rsc.orgpatsnap.com These methods aim to replace the highly toxic phosgene with safer and more environmentally benign reagents. acs.org Key phosgene-free strategies include:

Carbonylation Reactions : These involve the reaction of amines or nitro compounds with carbon monoxide, often with a catalyst, to form isocyanates. acs.org

Use of Dimethyl Carbonate (DMC) : DMC is being investigated as a green alternative to phosgene for producing isocyanates. acs.org

Urea (B33335) Route : This method uses urea as a starting material, offering a cost-effective and safer pathway. acs.org

Decomposition of Carbamates : Isocyanates can be produced by the thermal decomposition of carbamates, which themselves can be synthesized via non-phosgene methods. acs.org For example, di-tert-butyl dicarbonate (B1257347) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) has been used to convert amines to isocyanates at room temperature. rsc.org

Synthesis of Novel Derivatives and Analogues

The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with a variety of nucleophiles, making this compound a versatile precursor for a range of derivatives. nih.govchinesechemsoc.org This reactivity is fundamental to its use in synthesizing larger, more complex molecules.

The most common reactions involve the addition of a nucleophile to the central carbon of the isocyanate group. For example:

Ureas : Reaction with primary or secondary amines yields substituted ureas. acs.orgst-andrews.ac.ukasianpubs.org This is a highly efficient, atom-economical reaction often used for creating libraries of compounds for screening purposes. acs.org

Carbamates (Urethanes) : Reaction with alcohols produces carbamates. wikipedia.orgwikipedia.org This reaction is the basis for polyurethane chemistry and is also used to install protecting groups on amines. rsc.org

Thioureas and Thiocarbamates : While the primary focus is on the isocyanate, the related 4-methylthiobutyl isothiocyanate reacts with amines and alcohols to form thioureas and thiocarbamates, respectively. acs.orgresearchgate.net

The synthesis of analogues can be achieved by modifying the starting materials. For instance, using different amino acids as precursors in a Curtius rearrangement can lead to a variety of isocyanate structures, which can then be derivatized. st-andrews.ac.uk Research has explored the synthesis of various molecules incorporating the 4-methylthiobutyl moiety, such as 1,2,4-triazoles and 1,3,4-thiadiazoles, starting from the corresponding isothiocyanate. researchgate.netresearchgate.net

Table 2: Key Derivatives of this compound

| Derivative Class | Nucleophile | General Product Structure |

|---|---|---|

| Urea | Amine (R₂NH) | R-NH-C(=O)-NR₂ |

| Carbamate | Alcohol (R'OH) | R-NH-C(=O)-OR' |

| Thiourea (B124793) (from Isothiocyanate) | Amine (R₂NH) | R-NH-C(=S)-NR₂ |

| Thiocarbamate (from Isothiocyanate) | Alcohol (R'OH) | R-NH-C(=S)-OR' |

R = 4-methylthiobutyl

Thiocarbamoyl Compounds and Mercapturic Acid Conjugates

The electrophilic carbon atom of the isothiocyanate moiety in 4-methylthiobutyl isothiocyanate readily reacts with nucleophiles, such as amines and thiols, to form thiocarbamoyl compounds, including thioureas and dithiocarbamates. The latter are key intermediates in the formation of mercapturic acid conjugates, which are important metabolites of isothiocyanates.

Thiourea Derivatives: The reaction of 4-methylthiobutyl isothiocyanate with primary or secondary amines leads to the formation of N,N'-disubstituted thioureas. A general method involves the refluxing of 4-methylthiobutyl isothiocyanate (erucin) with an amine in a suitable solvent like ethanol. For instance, the reaction of erucin with aniline (B41778) produces 1-(4-methylthiobutyl)-3-phenylthiourea. nih.govmdpi.comresearchgate.net This straightforward reaction provides a basis for creating a library of thiourea derivatives with varied substituents.

Mercapturic Acid Conjugates: Isothiocyanates, upon entering a biological system, are primarily metabolized through the mercapturic acid pathway. mdpi.comwur.nl This pathway begins with the conjugation of the isothiocyanate with glutathione (B108866) (GSH), a reaction that can be catalyzed by glutathione S-transferases (GSTs). mdpi.com The resulting glutathione conjugate is then sequentially metabolized to a cysteinylglycine (B43971) conjugate, a cysteine conjugate, and finally, the N-acetyl-L-cysteine (mercapturic acid) conjugate, which is excreted in the urine. researchgate.net

The chemical synthesis of these mercapturic acids is crucial for their use as analytical standards and biomarkers. beilstein-journals.orgnih.govmostwiedzy.pl A common laboratory synthesis involves the direct reaction of the isothiocyanate with N-acetyl-L-cysteine in the presence of a mild base, such as sodium bicarbonate, in a mixed solvent system like ethanol/water. researchgate.netnih.gov This method has been successfully applied to synthesize a variety of mercapturic acids from different aliphatic and aromatic isothiocyanates with typical yields around 77%. beilstein-journals.orgnih.gov The synthesis of the mercapturic acid of 4-methylthiobutyl isothiocyanate follows this established procedure.

| Derivative Type | Starting Materials | General Reaction Conditions | Product |

| Thiourea | 4-Methylthiobutyl isothiocyanate, Amine (e.g., aniline) | Reflux in ethanol | N,N'-disubstituted thiourea |

| Mercapturic Acid | 4-Methylthiobutyl isothiocyanate, N-acetyl-L-cysteine | Sodium bicarbonate, Ethanol/Water | S-(N-(4-methylthiobutyl)thiocarbamoyl)-N-acetyl-L-cysteine |

Heterocyclic Derivatives (e.g., Triazoles, Ureas)

The reactivity of the isothiocyanate group also allows for its incorporation into various heterocyclic ring systems. Triazoles and ureas are two such classes of derivatives that have been synthesized from isothiocyanate precursors.

Triazole Derivatives: 1,2,4-Triazole-thiol derivatives can be synthesized using 4-methylthiobutyl isothiocyanate as a natural precursor. nih.gov The synthesis typically begins with the formation of a thiosemicarbazide (B42300) or a thiourea derivative by reacting the isothiocyanate with a hydrazide. nih.govresearchgate.net For example, reacting 4-methylthiobutyl isothiocyanate with various carbohydrazides yields N-substituted thioureas, which are then cyclized under basic conditions (e.g., using potassium hydroxide) to form the corresponding 4-(4-methylthiobutyl)-4H-1,2,4-triazole-3-thiols. nih.govresearchgate.net

Urea Derivatives: The conversion of isothiocyanates to their corresponding ureas is a synthetically useful transformation. While isocyanates react directly with amines to form ureas, the conversion from isothiocyanates often requires an oxidative desulfurization step. rsc.orgrsc.org One approach involves a one-pot reaction where the isothiocyanate first reacts with an amine to form a thiourea intermediate. This intermediate then undergoes oxidative desulfurization, for example, using hydrogen peroxide, to yield the unsymmetrical urea. rsc.org Another strategy involves the visible-light-promoted oxidative desulfurization of in situ generated thioureas, using molecular oxygen as a green oxidant. rsc.org Symmetrical ureas can be formed by the self-condensation of isothiocyanates in the presence of pyridine (B92270) and water. researchgate.net These general methods are applicable to 4-methylthiobutyl isothiocyanate for the synthesis of its urea analogues.

| Heterocycle | Intermediate | Key Reagents for Cyclization/Conversion | General Product Structure |

| 1,2,4-Triazole-3-thiol | Thiosemicarbazide | Base (e.g., KOH) | 4-(4-methylthiobutyl) substituted triazole-thiol |

| Urea | Thiourea | Oxidizing agent (e.g., H₂O₂, O₂) | N-substituted urea |

Analogues Containing Phosphonate (B1237965), Phosphinate, and Phosphine (B1218219) Oxide Functional Groups

To explore a wider range of chemical properties and biological activities, analogues of 4-methylthiobutyl isothiocyanate containing phosphorus functional groups have been synthesized. These include compounds with phosphonate (-PO(OR)₂), phosphinate (-PO(R)(OR)), and phosphine oxide (-PO(R)₂) moieties. Much of this work has focused on analogues of sulforaphane, the sulfoxide (B87167) counterpart of 4-methylthiobutyl isothiocyanate, but the synthetic strategies are broadly applicable. nih.govmdpi.com

The synthesis of these analogues generally involves preparing an aminoalkyl phosphonate, phosphinate, or phosphine oxide, which is then converted to the corresponding isothiocyanate. researchgate.net Alternatively, azidoalkyl phosphorus compounds can serve as key intermediates. benthamdirect.com The transformation of the amino group to the isothiocyanate group can be achieved using reagents like thiophosgene (B130339) or by a two-step, one-pot reaction involving carbon disulfide and a desulfurizing agent. nih.govmdpi.com

A library of ω-(isothiocyanato)alkylphosphonates, alkylphosphinates, and phosphine oxides has been synthesized and characterized. researchgate.netnih.govchemrxiv.orgnih.gov For example, the synthesis of (ω-isothiocyanatoalkyl)dimethylphosphine oxides and ethyl (ω-isothiocyanatoalkyl)(phenyl)phosphinates has been reported, where an unbranched alkyl linker of varying length connects the isothiocyanate group and the phosphorus-containing moiety. researchgate.netchemrxiv.org

| Phosphorus Functional Group | General Synthetic Strategy | Key Intermediates |

| Phosphonate | Synthesis of aminoalkylphosphonate followed by conversion to isothiocyanate. | Aminoalkylphosphonates, Azidoalkylphosphonates |

| Phosphinate | Synthesis of aminoalkylphosphinate followed by conversion to isothiocyanate. | Aminoalkylphosphinates, Azidoalkylphosphinates |

| Phosphine Oxide | Synthesis of aminoalkylphosphine oxide followed by conversion to isothiocyanate. | Aminoalkylphosphine oxides, Azidoalkylphosphine oxides |

Ecological and Environmental Context

Role in Plant Defense Mechanisms Against Biotic and Abiotic Stresses

4-Methylthiobutyl isothiocyanate, also known as erucin (B1671059), is a key component of the plant defense system, particularly in species of the Brassicaceae family. mdpi.comnih.gov This system, often referred to as the "mustard oil bomb," is a chemical defense mechanism that protects plants against a variety of biological threats. frontiersin.org The defense is based on the enzymatic hydrolysis of precursor compounds called glucosinolates. mdpi.commdpi.com

When plant tissues are damaged, for instance by chewing insects or invading pathogens, the enzyme myrosinase comes into contact with glucosinolates, such as glucoerucin (B1204559). mdpi.commdpi.com This interaction triggers a rapid hydrolysis process, releasing potent and reactive isothiocyanates, including 4-methylthiobutyl isothiocyanate. mdpi.comfrontiersin.org These compounds are toxic to herbivores and microbes, acting as a direct chemical barrier to further attack. frontiersin.org

Research indicates that isothiocyanates can deter herbivores and inhibit the growth of various pathogens. frontiersin.org Furthermore, studies have shown that pretreatment with sub-toxic levels of isothiocyanates can induce a state of chemical priming in plants. This priming enhances the plant's resistance to subsequent exposure to toxic concentrations of these compounds, potentially reducing the autotoxicity of the defense mechanism itself and bolstering its resilience against biotic stresses. frontiersin.org

Beyond direct defense, isothiocyanates play a role in mitigating abiotic stresses. Plants utilize complex antioxidant systems, both enzymatic and non-enzymatic, to cope with oxidative stress caused by environmental factors like drought, salinity, and extreme temperatures. mdpi.com While direct research on 4-methylthiobutyl isothiocyanate's role in abiotic stress response is specific, the broader family of secondary metabolites it belongs to is integral to the plant's ability to manage and signal during periods of environmental challenge. nih.gov

Contribution to Plant Volatile Organic Compound Profiles and Chemical Ecology Interactions

4-Methylthiobutyl isothiocyanate is a significant contributor to the volatile organic compound (VOC) profile of several Brassicaceae vegetables, notably rocket (Eruca sativa), where it is often the major identified volatile compound. mdpi.com Plant VOCs are crucial for mediating interactions between plants and their environment, a field known as chemical ecology. nih.govfrontiersin.org These volatile signals can attract pollinators, repel herbivores, or even signal to neighboring plants. nih.gov

The characteristic pungent and sulfurous aroma of many Brassica species is largely due to the release of isothiocyanates. As a key volatile, 4-methylthiobutyl isothiocyanate plays a direct role in the flavor and aroma profile of these plants. reading.ac.uk This chemosensory profile is critical in plant-insect interactions, allowing insects to identify suitable host plants for feeding and oviposition. frontiersin.org The specific blend of VOCs, including 4-methylthiobutyl isothiocyanate, acts as a chemical fingerprint that can either attract specialists that have adapted to these defense compounds or repel generalist herbivores.

The table below illustrates the prevalence of 4-Methylthiobutyl isothiocyanate (Erucin) in the essential oil of Eruca sativa (Es) seeds compared to major volatile compounds in other Brassicaceae seeds.

Table 1: Major Volatile Compounds in Selected Brassicaceae Seed Oils

| Plant Species | Abbreviation | Major Identified Compound | Percentage of Total Oil (%) |

|---|---|---|---|

| Raphanus raphanistrum | Rr | 4-isothiocyanato-1-(methylthio)-1-butene | 94.77 ± 1.25 |

| Brassica rapa | Br | 3-butenyl isothiocyanate | 69.55 ± 1.02 |

| Eruca sativa | Es | 4-methylthiobutyl isothiocyanate (Erucin) | 97.02 ± 1.51 |

| Brassica oleracea convar. capitata | Boc | 4-(methylthio) butanenitrile | 40.35 ± 1.15 |

Data sourced from a study on the chemical composition of Brassicaceae seed oils. mdpi.com

Environmental Fate and Degradation Pathways

The environmental persistence and fate of 4-methylthiobutyl isothiocyanate are governed by its chemical reactivity and susceptibility to biological degradation. Once released into the soil, for example through the biofumigation process where Brassica plant matter is incorporated into the soil to manage pests, these compounds undergo several degradation processes. mdpi.comnih.gov

In aqueous and soil environments, isothiocyanates are subject to chemical degradation, with hydrolysis being a primary pathway. nih.govrsc.org The isothiocyanate functional group (-N=C=S) is reactive and can be attacked by nucleophiles like water. rsc.orgchemrxiv.org This reaction typically leads to the formation of an unstable thiocarbamic acid, which further decomposes to yield the corresponding amine and other products. rsc.org

The rate and products of degradation are influenced by environmental conditions such as pH, temperature, and soil composition. mdpi.comchemrxiv.org For instance, the degradation of isothiocyanates is known to be affected by the pH of the aqueous medium. chemrxiv.org Studies on various isothiocyanates show that their stability decreases as pH levels change, influencing the formation of different degradation products, including amines and N,N'-dialk(en)ylthioureas. chemrxiv.org The degradation process in soil is a combination of both chemical and biological activities, as sterilized soil often shows reduced rates of isothiocyanate breakdown. nih.govresearchgate.net

Microorganisms play a crucial role in the breakdown of 4-methylthiobutyl isothiocyanate in the environment. nih.govresearchgate.net Soil microbiota can utilize isothiocyanates as a substrate, leading to their biodegradation. researchgate.netresearchgate.net This biological degradation is a key factor in the dissipation of these compounds after their release from plant tissues. nih.gov

The process of microbial degradation involves enzymes produced by bacteria and fungi that can break down the complex structure of the isothiocyanate. rsc.orgnih.gov This enzymatic breakdown can involve hydrolysis and oxidation reactions, transforming the original compound into smaller, less reactive molecules. nih.gov The rate of biodegradation can be enhanced in soils with a history of exposure to isothiocyanates, suggesting an adaptation of the microbial community to these compounds. researchgate.net The degradation of 4-methylthiobutyl isothiocyanate is thus a complex interplay of its chemical properties and the biological activity present in the soil and water matrices. nih.gov

The table below summarizes the degradation characteristics of isothiocyanates in environmental settings.

Table 2: Factors Influencing Isothiocyanate Degradation

| Factor | Influence on Degradation | Key Outcomes |

|---|---|---|

| Soil Type & Composition | Affects chemical reactions and microbial populations. Iron content can influence product formation. nih.gov | Different soils can yield varying ratios of degradation products like nitriles and isothiocyanates from the same precursor. nih.gov |

| pH | Influences the rate of hydrolysis and the types of degradation products formed. chemrxiv.orgchemrxiv.org | Affects the stability and reaction pathways, leading to the formation of amines or thioureas. chemrxiv.org |

| Temperature | Generally increases the rate of chemical reactions and microbial activity. researchgate.net | Faster breakdown of the compound in the environment. |

| Microbial Activity | A major driver of degradation. Autoclaving or sterilizing soil significantly reduces breakdown rates. nih.govresearchgate.net | Leads to the formation of various metabolites, such as 1,3-dimethylthiourea and methylamine (B109427) from related compounds. researchgate.net |

Future Directions and Emerging Research Areas

Development of Novel Synthetic Strategies for Advanced Analogues

The development of novel synthetic strategies for creating advanced analogues of 4-methylthiobutyl isocyanate, also known as erucin (B1671059), is a burgeoning area of research aimed at enhancing its therapeutic potential. Scientists are exploring various chemical modifications to improve bioavailability, target specificity, and efficacy.

Recent advancements in isothiocyanate synthesis have been categorized into three main types based on the starting materials: Type A from primary amines, Type B from other nitrogen-containing functional groups, and Type C from non-nitrogen groups. While reactions derived from primary amines are prevalent, there is a growing interest in Type C reactions, which involve the isothiocyanation of non-nitrogen-derived compounds. researchgate.net

General synthetic methods for isothiocyanates often involve the use of reagents like carbon disulfide in the presence of a base, followed by desulfurization. frontiersin.org More advanced and safer methods are being developed to overcome the toxicity and limitations of traditional reagents like thiophosgene (B130339). frontiersin.orgresearchgate.net These modern approaches include the use of thiocarbonyldiimidazole, di-2-pyridyl thiocarbonate, and other thiocarbonyl transfer reagents. frontiersin.org Microwave-assisted synthesis has also emerged as a rapid and efficient method for producing both aliphatic and aromatic isothiocyanates in high yields. frontiersin.org

A notable strategy involves a one-pot, two-step procedure for synthesizing a variety of isothiocyanate derivatives with satisfactory to very good yields. This method utilizes an organic base and carbon disulfide to form dithiocarbamates, which are then desulfurized. frontiersin.org Furthermore, a study focused on the synthesis of ten novel erucin analogues using 1,4-dibromobutane (B41627) and potassium phthalimide (B116566) as starting materials. The resulting compounds demonstrated potent antitumor activities against breast, cervical, and lung cancer cell lines, with some analogues showing significantly higher potency than the parent compound. nih.gov

These synthetic endeavors are crucial for generating a library of this compound analogues, which can then be screened for enhanced biological activity and more favorable pharmacokinetic profiles. The structure-activity relationship studies of these new synthetic isothiocyanates are vital for identifying lead compounds for future drug development. nih.gov

In-depth Elucidation of Undiscovered Molecular Mechanisms of Action

While the anti-cancer effects of this compound are well-documented, a deeper understanding of its molecular mechanisms of action is a key area of ongoing research. Current studies have identified several pathways through which this compound exerts its effects, but a complete picture is yet to be unveiled.

Apoptosis Induction: this compound is a potent inducer of apoptosis in cancer cells. It has been shown to upregulate the expression of pro-apoptotic proteins such as p53 and Bax, while downregulating anti-apoptotic proteins like Bcl-2. nih.govresearchgate.net Mechanistic studies have revealed that the combination of this compound with paclitaxel (B517696) significantly enhances the apoptotic pathway in breast cancer cells by increasing the levels of cleaved caspase-3 and cleaved caspase-9. researchgate.net This combination also upregulates the gene expression of p53, cytochrome-c, and Apaf-1. researchgate.net In human triple-negative breast cancer cells, erucin triggers autophagy-dependent apoptotic cell death.

Cell Cycle Arrest: The compound has been observed to cause cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines, including leukemia and breast cancer cells. nih.gov This arrest is associated with a decrease in the protein expression of cyclin B1. nih.gov The inhibition of cell proliferation by erucin is linked to the suppression of microtubule dynamics, which is crucial for mitosis.

Modulation of Signaling Pathways: this compound influences several critical signaling pathways. It is known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which is a master regulator of the antioxidant response. This leads to the increased expression of antioxidant and detoxification enzymes. In triple-negative breast cancer cells, erucin induces the translocation of Nrf2 to the nucleus and reduces the expression of its repressor, Keap1. Furthermore, it has been shown to down-regulate the androgen receptor signaling pathway, which is a significant target in prostate cancer.

The table below summarizes the key molecular targets and mechanisms of action of this compound identified in various cancer cell lines.

| Cell Line | Molecular Mechanism | Key Proteins/Genes Affected | Reference |

| Jurkat T-leukemia | Apoptosis, G2/M cell cycle arrest | p53, Bax, Cyclin B1 | nih.gov |

| Human Breast Cancer Cells (T-47D) | Apoptosis, G2/M cell cycle arrest | p53, Cleaved caspase-3, Cleaved caspase-9, Bcl-2, Cytochrome-c, Apaf-1 | researchgate.net |

| Human Triple-Negative Breast Cancer Cells (MDA-MB-231) | Autophagy-dependent apoptosis, Nrf2 activation | Nrf2, Keap1 | |

| Human Prostate Cancer Cells (LNCaP) | Down-regulation of androgen receptor signaling | Androgen Receptor (AR), Prostate-Specific Antigen (PSA) |

Future research will likely focus on identifying novel protein targets and signaling cascades affected by this compound, potentially through advanced proteomic and genomic approaches.

Integration of Multi-Omics Data for Comprehensive Systems Biology Understanding

A significant future direction in the research of this compound involves the integration of multi-omics data to build a comprehensive systems biology understanding of its effects. While dedicated multi-omics studies on this specific compound are still limited, related research on other isothiocyanates highlights the potential of this approach.

Histone Proteomics: A notable study delved into the impact of erucin on the histone proteome of bladder cancer cells. The findings revealed that erucin can inhibit histone deacetylase (HDAC) activity, specifically targeting HDACs 1, 2, 4, and 6. This inhibition leads to a significant decrease in the phosphorylation of histone H1, a marker associated with bladder cancer progression. This proteomics-based discovery points to a novel epigenetic mechanism of action for erucin.

Transcriptomics and Metabolomics of Other Isothiocyanates: Research on other isothiocyanates provides a roadmap for future studies on this compound. For instance, a study integrating transcriptomics and metabolomics revealed that allyl isothiocyanate delays the deterioration of Coprinus comatus by affecting energy metabolism, oxidoreductase activity, and the biosynthesis of unsaturated fatty acids and amino acids. Another multi-omics study on benzyl (B1604629) isothiocyanate in combination with resveratrol (B1683913) against Staphylococcus aureus identified cell wall disruption as a key synergistic antibacterial mechanism. frontiersin.org

The application of transcriptomics, proteomics, and metabolomics to cells or tissues treated with this compound could uncover novel therapeutic targets and biomarkers of response. For example, transcriptomic analysis could identify genes that are significantly up- or down-regulated, while proteomics would reveal changes in protein expression and post-translational modifications. Metabolomics could then provide insights into the metabolic pathways that are perturbed by the compound.

The integration of these datasets would allow for the construction of detailed molecular networks, offering a holistic view of the cellular response to this compound. This systems-level understanding is crucial for identifying key molecular drivers of its therapeutic effects and for the rational design of combination therapies. nih.gov

Exploration of Novel Biological Functions beyond Current Paradigms

Beyond its well-established anti-cancer properties, emerging research is beginning to uncover novel biological functions of this compound, expanding its potential therapeutic applications.

Neuroprotective Effects: A significant and novel area of research is the neuroprotective potential of this compound. Studies have shown that it can protect neuronal cells from neurotoxicity induced by 3-Nitropropionic acid, a compound that mimics the pathological features of Huntington's disease. nih.gov The underlying mechanism involves the attenuation of oxidative stress, prevention of mitochondrial dysfunction, and the activation of the BDNF/TrkB/CREB signaling pathway, which is crucial for neuronal survival. nih.gov Furthermore, it has been shown to prevent Caspase-3 activation and induce Nrf2, supporting its role in reducing apoptosis and redox impairment in neuronal cells.

Antioxidant and Anti-inflammatory Properties: this compound exhibits both direct and indirect antioxidant activities. It can directly scavenge reactive oxygen species and also induce cellular antioxidant systems through the Nrf2 pathway. Its anti-inflammatory effects are also gaining attention. Isothiocyanates, in general, are known to interfere with cytokine production and activity, which are key mediators of inflammation. The ability to modulate these pathways suggests potential applications in chronic inflammatory diseases.

Other Potential Health Benefits: Research on extracts from Eruca sativa, which is rich in the precursor to this compound, has indicated other potential health-promoting activities. These include antidiabetic effects by reducing oxidative stress, protective effects against nephrotoxicity, and anti-ulcer properties.

The table below summarizes some of the emerging biological functions of this compound and the proposed mechanisms.

| Biological Function | Proposed Mechanism of Action | Reference |

| Neuroprotection | Attenuation of oxidative stress, prevention of mitochondrial dysfunction, activation of BDNF/TrkB/CREB signaling, prevention of Caspase-3 activation, Nrf2 induction. | nih.gov |

| Antioxidant Activity | Direct scavenging of reactive oxygen species, induction of cellular antioxidant systems via the Nrf2 pathway. | |

| Anti-inflammatory Activity | Interference with cytokine production and activity. | |

| Antidiabetic Effects | Reduction of oxidative stress. | |

| Nephroprotective Effects | Not fully elucidated, but likely related to antioxidant properties. | |

| Anti-ulcer Properties | Not fully elucidated. |

The exploration of these novel biological functions is poised to significantly broaden the therapeutic landscape for this compound, moving beyond its current focus on cancer chemoprevention and therapy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Methylthiobutyl isocyanate, and what experimental conditions optimize yield?

- Methodological Answer : The synthesis of alkyl isothiocyanates like this compound often involves reacting primary amines with thiophosgene (CSCl₂) or using carbon disulfide (CS₂) and di-tert-butyl dicarbonate as catalysts under mild conditions. Solvents such as dimethylbenzene are typically employed to stabilize reactive intermediates . Yield optimization requires precise stoichiometric ratios (e.g., 1:1 amine-to-thiophosgene) and inert atmospheres to prevent hydrolysis. Post-synthesis purification via fractional distillation or column chromatography is critical for isolating high-purity products.

Q. How should researchers handle and store this compound to ensure laboratory safety?

- Methodological Answer : Due to its high reactivity and potential for dermal absorption, this compound must be handled in fume hoods with nitrile gloves and protective eyewear. Storage requires airtight containers under nitrogen or argon to prevent moisture ingress, as hydrolysis generates toxic byproducts like hydrogen sulfide. Compatibility with oxidizing agents (e.g., chlorates) and strong acids must be strictly avoided to prevent exothermic reactions . Emergency protocols should include immediate neutralization with alkaline solutions (e.g., 10% NaOH) for spills.

Q. What spectroscopic techniques are effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are primary tools. The isothiocyanate group (-N=C=S) exhibits a distinct FTIR absorption band at ~2050–2150 cm⁻¹. Mass spectrometry (MS) with electron ionization (EI) can confirm molecular weight (e.g., m/z 147 for methylthiobutyl derivatives) and isotopic patterns. For unresolved structural ambiguities, X-ray crystallography or high-resolution MS (HRMS) is recommended .

Advanced Research Questions

Q. What mechanisms underlie the reactivity of this compound with biological nucleophiles?

- Methodological Answer : The electrophilic isothiocyanate group reacts with nucleophiles (e.g., thiols, amines) in biomolecules, forming thiourea or urea adducts. Kinetic studies suggest a two-step mechanism: rapid reversible adduct formation followed by irreversible proton transfer. Researchers can use stopped-flow spectroscopy or computational density functional theory (DFT) to model reaction pathways and identify rate-limiting steps. In vitro assays with glutathione or albumin are common for assessing adduct formation .

Q. How can indirect GC methods be applied to quantify this compound in complex mixtures?

- Methodological Answer : Indirect gas chromatography (GC) involves derivatizing the isocyanate with nucleophiles like n-dibutylamine (n-DBA) to form stable ureas. The unreacted n-DBA is quantified using flame ionization detection (FID) with a DB-5MS column (30 m × 0.25 mm ID, 0.25 µm film). Calibration curves (0.1–10 ppm) are constructed using internal standards (e.g., triphenylphosphate). This method avoids thermal degradation issues associated with direct GC analysis of isocyanates .

Q. What are the challenges in detecting this compound in environmental samples?

- Methodological Answer : Environmental matrices (e.g., soil, water) require solid-phase extraction (SPE) with C18 cartridges and elution using acetonitrile. Hydrolysis products (e.g., methylthiolbutylamine) complicate detection, necessitating tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for specificity. Isotope dilution using deuterated analogs improves quantification accuracy. Reporting limits as low as 0.02 µg/mL are achievable with optimized protocols .

Q. How do computational models aid in predicting the environmental impact of this compound?

- Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., DFT) predict degradation pathways and partition coefficients (log P). For combustion studies, mechanisms involving 130+ reactions (e.g., radical chain propagation) are merged with hydrocarbon databases to model auto-ignition temperatures (Tign) and pyrolysis byproducts. Experimental validation via closed-reactor simulations ensures model accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.